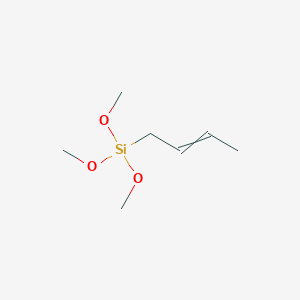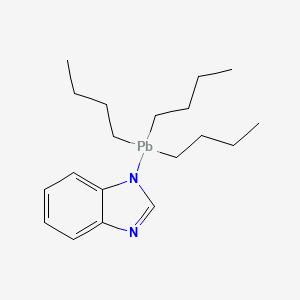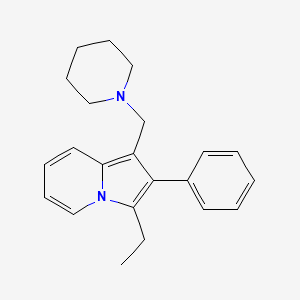
9-Azido-6-chloro-2-methoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azido-6-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, molecular biology, and industrial processes. This compound is particularly notable for its unique structural features, which include an azido group, a chloro substituent, and a methoxy group attached to the acridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-azido-6-chloro-2-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 6-chloro-2-methoxyacridine, undergoes nitration to introduce a nitro group at the 9-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Azidation: The amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azido-6-chloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol).
Cycloaddition: Alkynes, copper(I) catalysts, solvents (toluene, acetonitrile).
Major Products
Substitution: Various substituted acridines depending on the nucleophile used.
Reduction: 9-Amino-6-chloro-2-methoxyacridine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-Azido-6-chloro-2-methoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives and triazole compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9-azido-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, the azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of an azido group.
6,9-Dichloro-2-methoxyacridine: Lacks the azido group and has an additional chloro substituent.
Uniqueness
9-Azido-6-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal labeling. This makes it particularly valuable in biological and medicinal research for tracking and imaging applications .
Eigenschaften
CAS-Nummer |
21330-59-6 |
|---|---|
Molekularformel |
C14H9ClN4O |
Molekulargewicht |
284.70 g/mol |
IUPAC-Name |
9-azido-6-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(18-19-16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 |
InChI-Schlüssel |
QWBZKKSLNWXPQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)







![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)



![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
